molecular formula C3H6NO4P B3049822 2-Cyanoethyl dihydrogen phosphate CAS No. 2212-88-6

2-Cyanoethyl dihydrogen phosphate

Cat. No.: B3049822
CAS No.: 2212-88-6
M. Wt: 151.06 g/mol
InChI Key: NJDPBWLDVFCXNP-UHFFFAOYSA-N
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Description

2-Cyanoethyl dihydrogen phosphate is an organophosphorus compound with the molecular formula C₃H₆NO₄P It is a derivative of phosphoric acid and is characterized by the presence of a cyanoethyl group attached to the phosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyanoethyl dihydrogen phosphate typically involves the reaction of cyanoethanol with phosphoric acid. One common method includes the use of pyridine and dicyclohexylcarbodiimide as catalysts at room temperature for an extended period . Another method involves the reaction of barium 2-cyanoethylphosphate with concentrated hydrochloric acid in ethanol, followed by the addition of vanadium pentoxide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the processes likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Cyanoethyl dihydrogen phosphate can undergo various chemical reactions, including:

    Substitution Reactions: The cyanoethyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can hydrolyze to form phosphoric acid and cyanoethanol.

Common Reagents and Conditions:

Major Products:

    Phosphoric Acid: Formed during hydrolysis.

    Cyanoethanol: Another product of hydrolysis.

Scientific Research Applications

2-Cyanoethyl dihydrogen phosphate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyanoethyl dihydrogen phosphate involves its ability to participate in phosphorylation reactions. The compound can transfer its phosphate group to other molecules, a process that is crucial in various biochemical pathways. The cyanoethyl group may also influence the reactivity and stability of the compound in different environments .

Comparison with Similar Compounds

    Phosphoric Acid: The parent compound of 2-cyanoethyl dihydrogen phosphate.

    Cyanoethanol: A related compound that shares the cyanoethyl group.

Uniqueness: this compound is unique due to the presence of both a cyanoethyl group and a phosphate group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in various synthetic and biochemical applications .

Properties

IUPAC Name

2-cyanoethyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6NO4P/c4-2-1-3-8-9(5,6)7/h1,3H2,(H2,5,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDPBWLDVFCXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70275763
Record name 2-cyanoethyl dihydrogen phosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2212-88-6
Record name 3-(Phosphonooxy)propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2212-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 226247
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC226247
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226247
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-cyanoethyl dihydrogen phosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 6.277 g portion of barium 2-cyanoethylphosphate was placed into an Erlenmeyer flask and slurried in deionized water. About 2 ml. of concentrated hydrochloric acid was added to form the compound 2-cyanoethylphosphoric acid. The flask was fitted with a Tuttle cover (Fisher Scientific Company Cat. No. 10-042) and the contents heated to boiling. To this was added 1.100 g of ZrOCl2.8H2O. A white precipitate formed immediately, and the mixture was heated and refluxed for about one day. The solution was inadvertently evaporated to dryness during this time.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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